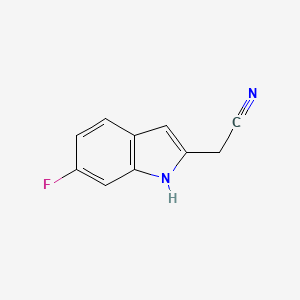
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research into related compounds demonstrates their utility in synthesizing novel pyridine and naphthyridine derivatives, highlighting the potential of such structures in generating diverse molecular architectures. For example, compounds undergoing reactions to form pyrazolo[3,4-b][1,6]naphthyridine derivatives showcase the reactivity of furan- and thiophene-containing compounds in complex syntheses (Abdelrazek et al., 2010).
Functional Group Interactions and Photocyclisation
The photocyclisation of certain benzyl-containing compounds, as part of the synthesis of tetracycline, indicates the relevance of fluorobenzyl groups in photochemical transformations, potentially applicable to the synthesis of complex molecular frameworks (Barton et al., 1971).
Catalysis and Chemical Reactions
The application of related compounds in catalysis and as reagents in synthetic chemistry is significant. For instance, the one-pot diastereoselective synthesis of furano and pyrano pyrimidinones using specific reagents demonstrates the compound's role in facilitating multifaceted chemical reactions, leading to the formation of heterocyclic compounds (Ghorbani‐Vaghei et al., 2015).
Material Science and Photoluminescence
In materials science, particularly in the development of light-emitting polymers, the functional groups similar to those in the specified compound have shown promise. The synthesis and characterisation of polymers with luminescent functional groups reveal insights into the potential applications of such structures in creating advanced materials with desirable optical properties (Fehervari et al., 2003).
Antimicrobial Activity
Moreover, the structural elements found in "3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea" have been explored for their biological activities. Compounds with similar frameworks have been investigated for their antifungal properties, indicating the potential of such molecules in developing new antimicrobial agents (Mishra et al., 2000).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-16-7-5-15(6-8-16)13-21-19(23)22(14-17-3-1-11-24-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSDWNGJOBFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
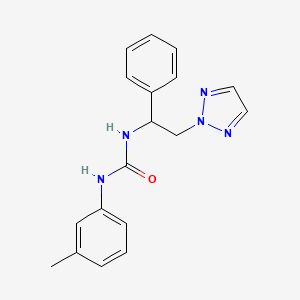

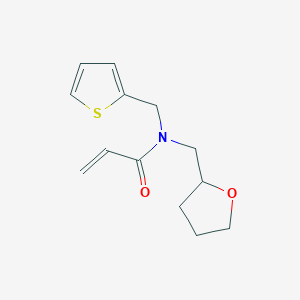
![3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2612202.png)
![2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoic Acid](/img/structure/B2612203.png)
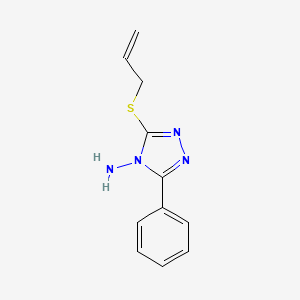
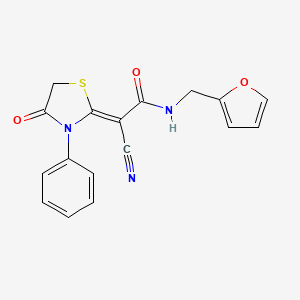
![2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B2612207.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2612208.png)
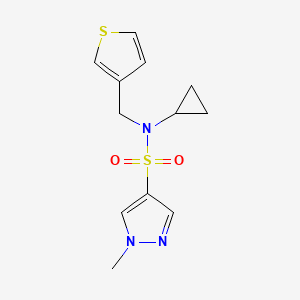
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)

![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
